2-[(3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.157228913 g/mol and the complexity rating of the compound is 374. The solubility of this chemical has been described as 31.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential PET Tracer Development 2-[(3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline derivatives have been explored in the synthesis of potent non-competitive AMPA receptor antagonists, with applications aimed at developing positron emission tomography (PET) tracers for imaging AMPA receptors in the brain. These compounds, through modifications and labeling with carbon-11 or fluorine-18, are investigated for their potential in imaging brain diseases, indicating their importance in neuroscientific research and potential clinical diagnostics (Årstad et al., 2006); (Gao et al., 2006).
Chemical Synthesis Innovations Research has also focused on the facile synthesis of related compounds, demonstrating the versatility of the tetrahydroisoquinoline scaffold in chemical synthesis. These studies reveal the compound's reactivity and potential in forming various derivatives with potential pharmaceutical applications, including antimicrobial activities (Elkholy & Morsy, 2006).
Redox-Neutral Annulations The compound's framework has been utilized in redox-neutral annulations involving dual C–H bond functionalization, showcasing its utility in constructing complex molecular architectures. This approach highlights the compound's role in advancing synthetic methodologies for efficiently building heterocyclic compounds, which are crucial in drug discovery and development (Zhu & Seidel, 2017); (Paul, Adili, & Seidel, 2019).
Epilepsy Research Significantly, derivatives of this compound have been evaluated in epilepsy research, particularly in the investigation of their effects on absence seizures. These studies contribute to understanding the neuropharmacological mechanisms of noncompetitive AMPA receptor antagonists and their potential therapeutic applications in epilepsy treatment (Russo et al., 2008).
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethylphenoxy)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-9-15(2)11-18(10-14)22-13-19(21)20-8-7-16-5-3-4-6-17(16)12-20/h3-6,9-11H,7-8,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSGBYKATRACGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCC3=CC=CC=C3C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202087 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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